molecular formula C12H16INO2 B6281437 tert-butyl 2-[(2-iodophenyl)amino]acetate CAS No. 1179850-78-2

tert-butyl 2-[(2-iodophenyl)amino]acetate

Cat. No.: B6281437
CAS No.: 1179850-78-2
M. Wt: 333.2
InChI Key:
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Description

tert-Butyl 2-[(2-iodophenyl)amino]acetate: is an organic compound with the molecular formula C12H16INO2 It is a derivative of aniline, where the amino group is substituted with an iodophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-iodophenyl)amino]acetate typically involves the reaction of 2-iodoaniline with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include substituted aniline derivatives.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction but can include oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds are the major products.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-iodophenyl)amino]acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom facilitates substitution and coupling reactions, while the ester group can undergo hydrolysis or transesterification. The amino group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • tert-Butyl 2-[(2-bromophenyl)amino]acetate
  • tert-Butyl 2-[(2-chlorophenyl)amino]acetate
  • tert-Butyl 2-[(2-fluorophenyl)amino]acetate

Comparison: tert-Butyl 2-[(2-iodophenyl)amino]acetate is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in substitution and coupling reactions, providing an advantage in synthetic applications .

Properties

CAS No.

1179850-78-2

Molecular Formula

C12H16INO2

Molecular Weight

333.2

Purity

95

Origin of Product

United States

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